molecular formula C18H22O5 B2384296 Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308298-03-5

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2384296
CAS No.: 308298-03-5
M. Wt: 318.369
InChI Key: QDOJJJLRCCJERK-UHFFFAOYSA-N
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Description

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₈H₂₂O₅, molecular weight: 318.37 g/mol) is a benzofuran derivative characterized by:

  • A methyl group at position 2 of the benzofuran core.
  • An ethyl ester at position 2.
  • A 3,3-dimethyl-2-oxobutoxy substituent at position 5, which introduces a ketone and branched alkyl chain .

Properties

IUPAC Name

ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-21-17(20)16-11(2)23-14-8-7-12(9-13(14)16)22-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJJJLRCCJERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 3-benzofurancarboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the functional groups attached to it play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The position 5 substituent significantly influences physicochemical properties and bioactivity. Key comparisons include:

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Substituent : Acetyloxy group (C₁₄H₁₄O₅, MW: 262.26 g/mol).
  • Properties : Increased polarity due to the ester-linked acetyl group, enhancing solubility in polar solvents. Used in synthetic intermediates for bioactive molecules .
Ethyl 5-(diphenylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Substituent: Diphenylcarbamoyloxy group (C₂₅H₂₁NO₅, MW: 427.44 g/mol).
  • Likely lower metabolic stability due to steric hindrance .
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Substituent: Cyanomethoxy group (C₁₄H₁₃NO₅, MW: 283.26 g/mol).
  • Higher metabolic resistance compared to ester groups .
Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Substituent : Bromine at position 6 (C₁₈H₂₁BrO₅, MW: 397.26 g/mol).
  • Properties : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). May exhibit higher cytotoxicity in biological assays .

Variations in Ester Groups and Core Modifications

2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ester Group : 2-Methoxyethyl instead of ethyl (C₁₉H₂₄O₆, MW: 372.39 g/mol).
  • Properties : Longer alkoxy chain increases hydrophilicity and may improve bioavailability. The methoxy group could enhance metabolic stability .
Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate
  • Core Modification : Methyl at position 3 instead of 2; 3-oxobutyl at position 5 (C₁₅H₁₈O₅, MW: 278.30 g/mol).
  • The 3-oxobutyl chain may reduce steric hindrance compared to the branched substituent in the target compound .

Functional Group Additions

Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate
  • Substituent : Hydrazine-linked 4-methylbenzoyl group (C₂₈H₂₅N₂O₆, MW: 493.51 g/mol).
  • Properties: The hydrazine moiety enables chelation with metal ions, useful in catalysis or medicinal chemistry.

Structural and Pharmacological Implications

  • Lipophilicity: The target compound’s 3,3-dimethyl-2-oxobutoxy group provides higher logP (~2.5) compared to acetyloxy (logP ~1.8) or cyanomethoxy (logP ~1.5) derivatives, favoring blood-brain barrier penetration .
  • Synthetic Utility : Brominated analogs (e.g., ) serve as intermediates for further functionalization, while acetyloxy derivatives () are prone to hydrolysis under basic conditions.
  • Biological Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., nitrile in ) may exhibit enhanced antimicrobial or antitumor activity, as seen in related compounds with halogen or sulfonyl substituents .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Notable Properties
Target Compound C₁₈H₂₂O₅ 318.37 3,3-Dimethyl-2-oxobutoxy Moderate lipophilicity, ketone reactivity
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 Acetyloxy High polarity, synthetic intermediate
Ethyl 5-(diphenylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate C₂₅H₂₁NO₅ 427.44 Diphenylcarbamoyloxy Aromatic interactions, low metabolic stability
Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₈H₂₁BrO₅ 397.26 3,3-Dimethyl-2-oxobutoxy + Br at C6 Electrophilic, potential cytotoxicity

Biological Activity

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran moiety and an ethyl ester functional group. The molecular formula is C18H22O5C_{18}H_{22}O_5 with a molecular weight of approximately 318.36 g/mol. The presence of the 3,3-dimethyl-2-oxobutoxy group contributes to its reactivity and biological potential.

Property Value
Molecular FormulaC18H22O5
Molecular Weight318.36 g/mol
Structural FeaturesBenzofuran moiety, Ethyl ester
Unique AspectsPotential enzyme inhibition

This compound is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. Its binding affinity is largely attributed to the structural characteristics of the benzofuran ring and the functional groups attached to it. Research indicates that it may act as an inhibitor for certain enzymes, contributing to its pharmacological relevance.

Case Studies and Research Findings

  • Enzyme Inhibition :
    • A study evaluated derivatives of benzofuran compounds for their inhibitory effects against α-glucosidase. The most potent inhibitors showed IC50 values significantly lower than the standard drug acarbose, indicating strong potential for managing glucose levels in diabetic patients .
    Compound IC50 (µM)
    Acarbose750.0 ± 10.0
    Compound 8e40.6 ± 0.2
  • Cytotoxicity Assessment :
    • In vitro tests on normal 3T3 cell lines revealed that selected compounds derived from this class exhibited non-cytotoxic effects at concentrations up to 150 µM, suggesting a favorable safety profile for potential therapeutic applications .
    Compound Cytotoxicity (IC50 µM)
    Compound 8e>150
    Compound 8l>150
  • Molecular Docking Studies :
    • Molecular docking simulations have demonstrated that this compound can effectively bind to the active sites of target enzymes, stabilizing their conformation and enhancing inhibitory effects . Such studies are crucial for understanding the precise interactions at the molecular level.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzofuran Core :
    • The initial step often involves creating the benzofuran structure through cyclization reactions.
  • Introduction of Functional Groups :
    • Subsequent reactions introduce the 3,3-dimethyl-2-oxobutoxy side chain and ethyl ester group.
  • Optimization for Yield and Purity :
    • Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency while maintaining regulatory standards for purity .

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